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Compound of Interest

Compound Name: Antitumor agent-104

Cat. No.: B12375025 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

for researchers, scientists, and drug development professionals working with DRP-104. The

information is presented in a question-and-answer format to directly address specific issues

that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is DRP-104 and how does it target the tumor microenvironment?

DRP-104, also known as sirpiglenastat, is an inactive prodrug of the broad-acting glutamine

antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Its design allows for preferential conversion

to the active form, DON, within the tumor microenvironment.[1][2] This targeted activation is

crucial as it minimizes systemic toxicity, a significant limitation of previous glutamine

antagonists like DON.[3][4] The conversion process is dependent on enzymatic reactions that

are more prevalent in tumor tissues.[3] Once activated, DON inhibits multiple enzymes involved

in glutamine metabolism, thereby disrupting tumor anabolism and key cancer metabolism

pathways.[1][5] This not only directly hinders tumor cell proliferation but also remodels the

tumor microenvironment by modulating immune responses.[1][6]

Q2: What is the proposed mechanism of action for DRP-104's anti-tumor effect?

The anti-tumor activity of DRP-104 is multifaceted:
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Direct Tumor Metabolism Inhibition: By converting to DON, DRP-104 broadly antagonizes

glutamine metabolism in cancer cells.[1] This is critical as many tumors are highly dependent

on glutamine for energy and building blocks for rapid proliferation.[5] This inhibition leads to a

disruption of nucleotide synthesis and other vital anabolic processes.[3]

Immune System Stimulation: DRP-104 treatment has been shown to induce broad

immunological modulation.[1] It enhances the infiltration and activation of various immune

cells into the tumor, including T cells, NK cells, and NKT cells.[1][2] Specifically, it can

increase the number of tumor-infiltrating leukocytes (TILs), CD3+, CD4+, and CD8+ T cells.

[1]

Remodeling the Tumor Microenvironment (TME): DRP-104 alters the TME to be less

immunosuppressive. It has been observed to polarize tumor-associated macrophages to the

anti-tumor M1 phenotype and decrease the presence of myeloid-derived suppressor cells

(MDSCs).[1][6] Additionally, it can reduce the levels of immunosuppressive metabolites.[1]
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Q3: What are the key considerations for formulating DRP-104 for in vivo experiments?

DRP-104 is typically formulated for subcutaneous (s.c.) administration. A common vehicle for

DRP-104 is a mixture of ethanol, Tween 80, and phosphate-buffered saline (PBS) or saline.[1]

[4] For example, a ratio of 5:5:90 (EtOH:Tween80:PBS) has been reported.[1] It is crucial to

prepare the dosing solution freshly on the day of the study.[4] Researchers should pay close

attention to the stability of DRP-104 in different plasma types, as it can vary between species.

For instance, DRP-104 is unstable in wild-type mouse plasma but stable in human and

C57BL/6/CES1-/- mouse plasma.[4]
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Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected anti-tumor efficacy in preclinical models.

Possible Cause 1: Suboptimal DRP-104 Formulation or Administration.

Troubleshooting:

Ensure the DRP-104 dosing solution is freshly prepared for each administration.[4]

Verify the accuracy of the vehicle composition (e.g., EtOH:Tween80:saline ratio).[4]

Confirm the route of administration (subcutaneous is common) and dosing schedule are

consistent with established protocols.[1]

Possible Cause 2: Animal Model Selection.

Troubleshooting:

The metabolic characteristics of the tumor model are critical. DRP-104 is particularly

effective in tumors with high glutamine dependency, such as those with KEAP1

mutations.[3]

Consider the immune status of the animal model. The full efficacy of DRP-104,

especially in combination with checkpoint inhibitors, relies on a competent immune

system.[4] Nude or immunodeficient mice may show a different response compared to

syngeneic models.[3]

Possible Cause 3: Low Expression of Activating Enzymes in the Tumor Model.

Troubleshooting:

The conversion of DRP-104 to DON is dependent on specific enzymes within the tumor

microenvironment.[3] If the selected tumor model has low expression of these enzymes,

the activation of the prodrug will be inefficient.

Consider performing preliminary in vitro or ex vivo assays to confirm the ability of the

tumor cells or tumor homogenates to activate DRP-104.
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Problem 2: Difficulty in assessing the pharmacodynamic effects of DRP-104 in the tumor.

Possible Cause 1: Inappropriate Timing of Sample Collection.

Troubleshooting:

Metabolic and immunological changes can occur at different time points after DRP-104

administration. For metabolomic analysis, tumor samples are often collected shortly

after the last dose (e.g., 1 hour) to capture acute effects on glutamine metabolism.[1]

For immunophenotyping, changes in immune cell infiltration may be more pronounced

after several days of treatment (e.g., 5 days).[1]

Possible Cause 2: Insufficiently sensitive analytical methods.

Troubleshooting:

Metabolomics: Utilize sensitive techniques like LC/MS to measure changes in key

metabolites such as glutamine, glutamate, and downstream products of glutamine

metabolism.[1]

Immunophenotyping: Employ multi-color flow cytometry to get a detailed profile of

immune cell populations within the tumor.[1][3] Immunohistochemistry can also be used

to visualize T-cell infiltration.[3]

Gene Expression: Gene expression profiling can reveal broader immunological

modulation within the TME.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://aacrjournals.org/mct/article/21/10/1561/709527/Sirpiglenastat-DRP-104-Induces-Antitumor-Efficacy
https://aacrjournals.org/mct/article/21/10/1561/709527/Sirpiglenastat-DRP-104-Induces-Antitumor-Efficacy
https://aacrjournals.org/mct/article/21/10/1561/709527/Sirpiglenastat-DRP-104-Induces-Antitumor-Efficacy
https://aacrjournals.org/mct/article/21/10/1561/709527/Sirpiglenastat-DRP-104-Induces-Antitumor-Efficacy
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971495/
https://aacrjournals.org/mct/article/21/10/1561/709527/Sirpiglenastat-DRP-104-Induces-Antitumor-Efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inconsistent Efficacy

Check Formulation & Admin Evaluate Animal Model Assess Enzyme Expression

Fresh Solution? Correct Vehicle? Glutamine Dependent? Immune Competent? In Vitro Activation Assay

Click to download full resolution via product page

Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study

Animal Model: C57BL/6 mice are inoculated subcutaneously with a syngeneic tumor cell line

(e.g., MC38 colon adenocarcinoma).[1]

Tumor Growth Monitoring: Tumors are measured regularly (e.g., twice a week) using

calipers. Tumor volume is calculated using the formula: (length x width²) / 2.[1]

Treatment Initiation: When tumors reach a specific average size (e.g., ~100 mm³), mice are

randomized into treatment groups.[1]

DRP-104 Preparation and Administration:

DRP-104 is dissolved in a vehicle of EtOH:Tween80:PBS (5:5:90).[1]

The solution is administered subcutaneously (s.c.) at the desired dose (e.g., 0.5 mg/kg)

and schedule (e.g., once daily, 5 days on/2 days off).[1]

Efficacy Endpoints:

Tumor Growth Inhibition (TGI): Tumor volumes are monitored over time and compared to

the vehicle-treated control group.[1]
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Survival: The time for tumors to reach a predetermined endpoint volume (e.g., 2000 mm³)

is recorded as a measure of survival.[1]

Body Weight: Monitored as an indicator of toxicity.[1]

Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes

Tumor Collection: At a specified time point after treatment (e.g., day 5), tumors are

harvested.[1]

Single-Cell Suspension Preparation:

Tumors are mechanically dissociated and then digested with enzymes like collagenase

and DNase to obtain a single-cell suspension.[4]

Staining: The cell suspension is stained with a panel of fluorescently labeled antibodies

against various immune cell markers (e.g., CD45, CD3, CD4, CD8, Ki67, NK1.1).[1]

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify

the different immune cell populations within the tumor.[1]

Quantitative Data Summary
Table 1: In Vivo Efficacy of DRP-104 in MC38 Tumor Model

Treatment
Group

Dose (mg/kg)
Dosing
Schedule

Tumor Growth
Inhibition (TGI)

Median
Survival (days)

Vehicle - q.d. - 13

DRP-104 0.5 q.d. 96% 31

DRP-104 1.4 q.d. 101% 38

Data synthesized from Yokoyama et al., 2022.[1]

Table 2: DRP-104 Distribution and DON Exposure
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Tissue
DRP-104 AUC₀₋ₜ (nmol·h/g
or mL)

DON AUC₀₋ₜ (nmol·h/g or
mL)

Plasma 0.65 0.67

Tumor Not quantifiable 4.13

Intestinal Tissue Not quantifiable 0.36

Following a single subcutaneous dose of 2.6 mg/kg DRP-104 in C57BL/6/CES1-/- mice. Data

from Rais et al., 2022.[4] This table highlights the preferential delivery of the active drug (DON)

to the tumor.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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